molecular formula C17H20O B11943231 Tert-butyl diphenylmethyl ether CAS No. 28567-35-3

Tert-butyl diphenylmethyl ether

Cat. No.: B11943231
CAS No.: 28567-35-3
M. Wt: 240.34 g/mol
InChI Key: IZEUKNVMEDOCLG-UHFFFAOYSA-N
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Description

Tert-butyl diphenylmethyl ether is an organic compound with the molecular formula C17H20O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its stability and resistance to various chemical reactions, making it useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl diphenylmethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with diphenylmethyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of strong bases such as sodium hydride (NaH) or silver oxide (Ag2O) to generate the alkoxide ion, which then reacts with the alkyl halide. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl diphenylmethyl ether undergoes several types of chemical reactions, including:

    Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

    Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, this compound can undergo these reactions, although they are less common.

Common Reagents and Conditions

    Acidic Cleavage: Reagents such as HBr or HI in aqueous solutions are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions, although these reactions are not typical for ethers.

Major Products

    Acidic Cleavage: Produces an alcohol and an alkyl halide.

    Oxidation and Reduction: Depending on the conditions, various oxidized or reduced products can be formed, though these are less common.

Mechanism of Action

The mechanism by which tert-butyl diphenylmethyl ether exerts its effects primarily involves the cleavage of the C–O bond. This process can be facilitated by strong acids, leading to the formation of an alcohol and an alkyl halide. The reaction mechanism can follow either an S_N2 or S_N1 pathway, depending on the specific conditions and substituents involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl diphenylmethyl ether is unique due to its stability and resistance to various chemical reactions, making it particularly useful in applications where other ethers might not be suitable. Its ability to form stable complexes with various drugs also sets it apart from other similar compounds .

Properties

CAS No.

28567-35-3

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxy-phenylmethyl]benzene

InChI

InChI=1S/C17H20O/c1-17(2,3)18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

IZEUKNVMEDOCLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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